molecular formula C21H28N4 B11710562 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine CAS No. 17419-71-5

1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine

Cat. No.: B11710562
CAS No.: 17419-71-5
M. Wt: 336.5 g/mol
InChI Key: OYSWGVYILLGXLT-UHFFFAOYSA-N
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Description

1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C21H28N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperazine with formaldehyde under acidic conditions to form the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine is unique due to its dual phenyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in drug development and other scientific research areas.

Properties

CAS No.

17419-71-5

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

1-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine

InChI

InChI=1S/C21H28N4/c1-3-7-20(8-4-1)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)21-9-5-2-6-10-21/h1-10H,11-19H2

InChI Key

OYSWGVYILLGXLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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